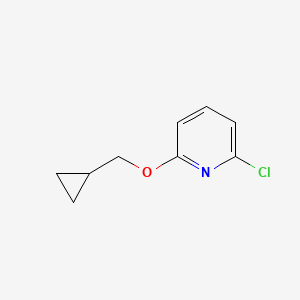

2-Chloro-6-(cyclopropylmethoxy)pyridine

説明

2-Chloro-6-(cyclopropylmethoxy)pyridine is a pyridine derivative featuring a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 6-position. This compound has garnered attention in pharmaceutical research due to its role as a key intermediate in synthesizing potent inhibitors of IκB kinase beta (IKK-β), a critical enzyme in inflammatory pathways. Its structural uniqueness lies in the cyclopropylmethoxy group, which combines steric bulk with moderate electron-donating properties, enhancing binding affinity in biological systems .

特性

CAS番号 |

108122-44-7 |

|---|---|

分子式 |

C9H10ClNO |

分子量 |

183.63 g/mol |

IUPAC名 |

2-chloro-6-(cyclopropylmethoxy)pyridine |

InChI |

InChI=1S/C9H10ClNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2 |

InChIキー |

XBDIVNMAZGTMTR-UHFFFAOYSA-N |

正規SMILES |

C1CC1COC2=NC(=CC=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-Chloro-6-(cyclopropylmethoxy)pyridine typically begins with pyridine as the core structure.

Industrial Production Methods: Industrial production of 2-Chloro-6-(cyclopropylmethoxy)pyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

化学反応の分析

Types of Reactions:

Substitution Reactions: 2-Chloro-6-(cyclopropylmethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, cyclopropylmethanol.

Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium phosphate.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed in coupling reactions.

科学的研究の応用

Chemistry: 2-Chloro-6-(cyclopropylmethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the creation of molecules with specific biological activities .

Industry: In the agrochemical industry, 2-Chloro-6-(cyclopropylmethoxy)pyridine is used in the synthesis of pesticides and herbicides. Its derivatives are evaluated for their effectiveness in controlling pests and weeds .

作用機序

The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)pyridine depends on its specific applicationFor example, in agrochemicals, it may inhibit specific enzymes in pests, leading to their death .

類似化合物との比較

Structural and Functional Group Analysis

The biological and chemical properties of pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

2-Chloro-6-(trifluoromethyl)pyridine

- Substituent : Trifluoromethyl (-CF₃) at the 6-position.

- Molecular Weight : 181.54 g/mol .

- Key Applications : Intermediate in agrochemicals and pharmaceuticals.

- Properties :

- Market Trends : High demand in China and global markets, with projected growth in production capacity (2020–2025) .

2-Chloro-6-methoxypyridine

- Substituent : Methoxy (-OCH₃) at the 6-position.

- Molecular Weight : 143.57 g/mol .

- Key Applications : Precursor in synthesizing herbicides and pharmaceuticals.

- Properties :

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Substituent : Trichloromethyl (-CCl₃) at the 6-position.

- Molecular Weight : 230.91 g/mol .

- Key Applications : Agricultural bactericide (nitrification inhibitor).

- Properties :

2-Ethoxy-6-[(methylimino)methyl]pyridine

- Substituent: Ethoxy (-OCH₂CH₃) at the 2-position and methyliminomethyl (-CH=N-CH₃) at the 6-position.

- Properties: The iminomethyl group enables coordination chemistry applications, unlike the cyclopropylmethoxy derivative .

Key Observations :

- The cyclopropylmethoxy group optimizes steric and electronic interactions with IKK-β, achieving nanomolar inhibition .

- Trifluoromethyl and trichloromethyl groups prioritize industrial applications over therapeutic use due to reactivity or toxicity .

Physicochemical and Industrial Comparison

生物活性

2-Chloro-6-(cyclopropylmethoxy)pyridine is a pyridine derivative characterized by a chlorine atom at the second position and a cyclopropylmethoxy group at the sixth position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that this compound exhibits significant biological activity, including potential antimicrobial and anticancer properties.

- Molecular Formula : C9H10ClNO

- Molecular Weight : 185.64 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a cyclopropylmethoxy group, which may influence its interaction with biological targets.

Biological Activity

Research indicates that 2-Chloro-6-(cyclopropylmethoxy)pyridine may modulate enzyme or receptor activity through specific molecular interactions. Preliminary studies suggest:

- Antimicrobial Activity : Initial findings indicate that the compound may possess antimicrobial properties, although detailed investigations are necessary to elucidate its mechanisms of action.

- Anticancer Properties : Some studies have hinted at potential anticancer effects, warranting further exploration into its efficacy against various cancer cell lines.

The biological activity of 2-Chloro-6-(cyclopropylmethoxy)pyridine may be attributed to its ability to bind to specific receptors or enzymes. Techniques such as molecular docking and binding assays are essential for clarifying these interactions.

Interaction Studies

- Molecular Docking : Computational studies suggest that the compound may fit well into the active sites of certain enzymes.

- Binding Assays : Experimental data are needed to confirm binding affinities and the resultant biological effects.

Comparative Analysis

To better understand the uniqueness of 2-Chloro-6-(cyclopropylmethoxy)pyridine, it is useful to compare it with structurally similar compounds. The following table summarizes some key comparative features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylpyridine | Methyl group instead of cyclopropylmethoxy | Lacks the unique cyclopropylmethoxy group |

| 2-Chloro-5-chloromethylpyridine | Chloromethyl group at the fifth position | Contains an additional chlorine atom |

| 2-Chloro-5-methoxypyridine | Methoxy group instead of cyclopropylmethoxy | Different functional group affecting properties |

| 3-Amino-2-chloro-6-methoxypyridine | Amino group at the third position | Variation in substitution pattern |

Case Study 1: Antimicrobial Activity

A study published in evaluated the antimicrobial efficacy of 2-Chloro-6-(cyclopropylmethoxy)pyridine against several bacterial strains. Results demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential therapeutic applications in oncology. Further research is required to determine the exact pathways involved in this process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。